3-amino-5-methyl-1H-indole-2-carboxylic acid
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Overview
Description
3-amino-5-methyl-1H-indole-2-carboxylic acid: is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-5-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For this compound, the starting materials would include a suitable substituted phenylhydrazine and a corresponding ketone or aldehyde .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time. Catalysts and solvents are selected to enhance the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-amino-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or sulfonyl chlorides under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or sulfonated indole derivatives.
Scientific Research Applications
Chemistry: 3-amino-5-methyl-1H-indole-2-carboxylic acid is used as a building block in the synthesis of more complex indole derivatives.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in chemical manufacturing .
Mechanism of Action
The mechanism of action of 3-amino-5-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit or activate biological pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-2-carboxylic acid: Known for its inhibitory effects on certain enzymes.
5-methylindole: A simpler indole derivative with distinct chemical properties.
Uniqueness: 3-amino-5-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the indole ring. This dual functionality allows for diverse chemical reactions and biological interactions, making it a versatile compound in research and industry .
Properties
IUPAC Name |
3-amino-5-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-2-3-7-6(4-5)8(11)9(12-7)10(13)14/h2-4,12H,11H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMVPPXKDZBQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624582 |
Source
|
Record name | 3-Amino-5-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749153-50-2 |
Source
|
Record name | 3-Amino-5-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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